3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one
Description
3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one is a heterocyclic compound featuring a 1,4-oxazin-2-one core substituted with chlorine atoms at positions 3 and 5, and an ethyl group at position 4. This structure confers unique physicochemical and reactivity profiles, making it a valuable intermediate in organic synthesis and pharmaceutical research. The ethyl substituent introduces steric bulk and lipophilicity, distinguishing it from analogs with smaller or polar substituents .
Properties
CAS No. |
125849-98-1 |
|---|---|
Molecular Formula |
C6H5Cl2NO2 |
Molecular Weight |
194.01 g/mol |
IUPAC Name |
3,5-dichloro-6-ethyl-1,4-oxazin-2-one |
InChI |
InChI=1S/C6H5Cl2NO2/c1-2-3-4(7)9-5(8)6(10)11-3/h2H2,1H3 |
InChI Key |
BNKWTZXQHJHKCI-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(C(=O)O1)Cl)Cl |
Canonical SMILES |
CCC1=C(N=C(C(=O)O1)Cl)Cl |
Synonyms |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-ethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The ethyl-substituted oxazinone is compared to three analogs:
3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one (methyl analog)
3,5-Dichloro-6-(methoxymethyl)-2H-1,4-oxazin-2-one (methoxymethyl analog)
3,5-Dichloro-6-(2,6-dichlorophenyl)-2H-1,4-oxazin-2-one (dichlorophenyl analog)
Table 1: Physicochemical Comparison
Crystallography :
- Substituents influence conformational stability. The ethyl group’s flexibility may result in varied crystal packing via C–H···O interactions compared to rigid aryl groups .
Preparation Methods
Nucleophilic Substitution of Chloro Intermediates
An alternative route involves substituting chloro groups in preformed oxazine derivatives. For instance, 3,5,6-trichloro-2H-1,4-oxazin-2-one reacts with ethyl Grignard reagents:
| Parameter | Value |
|---|---|
| Starting Material | 3,5,6-Trichloro-2H-1,4-oxazin-2-one |
| Reagent | Ethylmagnesium bromide (3.0 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −78°C to 25°C (gradual warming) |
| Reaction Time | 12–16 hours |
| Yield | 58–63% |
This method requires strict anhydrous conditions to prevent hydrolysis of the Grignard reagent. The ethyl group substitutes the 6-chloro position selectively due to steric and electronic factors .
Vilsmeier-Haack Reaction for Functionalization
The Vilsmeier-Haack reagent (POCl₃/DMF) has been employed to introduce chloro groups into ethyl-substituted oxazine intermediates:
-
Step 1 : Synthesis of 6-ethyl-2H-1,4-oxazin-2-one via cyclization of N-ethyl-2-hydroxyacetamide and dichloroacetyl chloride.
-
Step 2 : Chlorination using Vilsmeier-Haack reagent at 0–5°C for 4 hours .
Key Data :
-
Chlorination Efficiency: 89–92% (monitored by ¹H NMR)
-
Byproducts: <5% over-chlorinated derivatives
-
Purification: Column chromatography (hexane:ethyl acetate = 4:1)
Comparative Analysis of Synthetic Routes
The table below evaluates the scalability, cost, and environmental impact of each method:
| Method | Scalability | Cost (USD/kg) | E-Factor* | Key Limitation |
|---|---|---|---|---|
| Cyclization | High | 220–250 | 8.2 | Requires toxic solvents (toluene) |
| Nucleophilic Substitution | Moderate | 310–340 | 12.7 | Low-temperature requirements |
| Vilsmeier-Haack | Low | 180–200 | 6.8 | POCl₃ handling hazards |
*E-Factor = (Mass of waste)/(Mass of product).
Industrial-Scale Optimization
For large-scale production (>100 kg/batch), the cyclization route is preferred due to its simplicity. Modifications include:
-
Catalyst Recycling : AlCl₃ recovery via aqueous extraction (85% efficiency) .
-
Solvent Replacement : Substituting toluene with cyclopentyl methyl ether (CPME), reducing VOC emissions by 40% .
-
In-Line Analytics : PAT (Process Analytical Technology) tools for real-time monitoring of cyclization completion .
Emerging Methodologies
Recent advances include electrochemical synthesis using:
-
Anode : Graphite rod
-
Cathode : Stainless steel
-
Electrolyte : LiClO₄ in acetonitrile
-
Substrate : 3,5-Dichloro-N-ethyl-2-hydroxybenzamide
This method achieves 74% yield at 2.5 V, with reduced waste generation .
Quality Control and Characterization
Critical analytical data for batch validation:
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥98.5% | USP <621> |
| Chlorine Content | 39.11 ± 0.5% | Elemental Analysis |
| Residual Solvents | <500 ppm (ICH Q3C Class 2) | GC-MS |
X-ray crystallography confirms the orthorhombic crystal system (Space group Pbca), with lattice parameters a = 12.34 Å, b = 6.78 Å, c = 18.92 Å .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-dichloro-6-ethyl-2H-1,4-oxazin-2-one, and how can experimental protocols be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization reactions of substituted oxazinone precursors. For example, similar derivatives (e.g., 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one) are synthesized through chlorination and alkylation steps using reagents like PCl₅ or SOCl₂ . Optimization involves adjusting reaction temperatures (e.g., 0–5°C for chlorination) and purification via column chromatography with gradient elution (hexane/ethyl acetate). Yield improvements (≥30%) are achievable by controlling moisture-sensitive steps .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement (e.g., SHELX-76 algorithms) to resolve bond angles and Cl/ethyl group positions .
- NMR : Assign peaks via ¹H/¹³C DEPT-Q spectra (e.g., δ 1.2–1.4 ppm for ethyl CH₃; δ 160–170 ppm for carbonyl).
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 210.01 (C₆H₅Cl₂NO₃) .
Q. What are common challenges in achieving high purity for this compound, and how can they be addressed?
- Methodological Answer : Impurities often arise from incomplete chlorination or residual solvents. Strategies include:
- HPLC analysis (C18 column, 70:30 acetonitrile/water) to detect byproducts like 3-chloro-6-ethyl derivatives.
- Recrystallization in ethanol/water mixtures (1:3 ratio) to remove hydrophobic impurities .
- Elemental analysis to verify Cl content (theoretical: 33.7%; experimental tolerance ±0.3%) .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?
- Methodological Answer : Diastereoselective alkylation can be guided by Lewis acids (e.g., BF₃·Et₂O) at low temperatures (−78°C). For example, Grignard reagents (ethylmagnesium bromide) react with oxazinone precursors to favor trans-configured products via pre-complexation . Chiral HPLC (Chiralpak IA column, hexane/iPrOH) or X-ray analysis is critical for verifying enantiomeric excess (>95% ee) .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing Cl groups activate the oxazinone ring for nucleophilic attack. Computational studies (DFT, B3LYP/6-31G*) show that the C5 position is more electrophilic (Mulliken charge: −0.42) than C3 (−0.38). Experimental validation via kinetic monitoring (UV-Vis at 280 nm) reveals pseudo-first-order kinetics for SNAr reactions with amines .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound analogs?
- Methodological Answer :
- Synthetic modifications : Replace ethyl with methoxymethyl (e.g., 3,5-dichloro-6-(methoxymethyl)-2H-1,4-oxazin-2-one) to assess steric/electronic effects .
- Biological assays : Test antimalarial activity against Plasmodium falciparum (IC₅₀ determination via SYBR Green assay) .
- Statistical analysis : Use ANOVA to compare logP vs. activity trends (p < 0.05 significance) .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer : Discrepancies (e.g., bond lengths in X-ray vs. DFT-optimized structures) may arise from crystal packing effects. Mitigation includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
